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molecular formula C12H16S2 B8330804 2-Benzyl-4,5-Dimethyl-1,3-Dithiolane

2-Benzyl-4,5-Dimethyl-1,3-Dithiolane

Cat. No. B8330804
M. Wt: 224.4 g/mol
InChI Key: VQQOTYHPJBXLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515968

Procedure details

Into a 100 ml flask equipped with reflux condenser and magnetic stirring bar and hot plate equipped with magnetic stirring apparatus is placed 0.2 grams of para-toluenesulfonic acid, 5 ml cyclohexane and 6.1 grams (0.05 moles) of 2,3-butanedithiol. With stirring, over a period of 30 minutes, 6.0 grams (0.05 moles) of phenylacetaldehyde is added to the reaction mass. The reaction mass is then heated to reflux and refluxed for a period of 10 hours during which time water of formation is removed. After the 10 hour period, the reaction mass is cooled and transferred to a separatory funnel. The reaction mass is washed with one 50 ml portion of saturated sodium chloride, dried over anhydrous sodium sulfate and filtered. The resulting filtrate is then distilled on a Microvigreux column yielding the following four fractions:
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.C1CCCCC1.[CH3:18][CH:19]([SH:23])[CH:20]([SH:22])[CH3:21].[C:24]1([CH2:30][CH:31]=O)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O>[CH2:30]([CH:31]1[S:23][CH:19]([CH3:18])[CH:20]([CH3:21])[S:22]1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
CC(C(C)S)S
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring, over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
hot plate equipped with magnetic stirring apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
After the 10 hour period, the reaction mass is cooled
Duration
10 h
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The reaction mass is washed with one 50 ml portion of saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The resulting filtrate is then distilled on a Microvigreux column
CUSTOM
Type
CUSTOM
Details
yielding the following four fractions

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)C1SC(C(S1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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